molecular formula C9H9FN2O2S B13523311 3-cyano-N-ethyl-4-fluorobenzenesulfonamide

3-cyano-N-ethyl-4-fluorobenzenesulfonamide

Cat. No.: B13523311
M. Wt: 228.25 g/mol
InChI Key: NTMQBZLHDRCMAC-UHFFFAOYSA-N
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Description

3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS 1496280-71-7) is a synthetic benzenesulfonamide derivative with a molecular formula of C9H9FN2O2S and a molecular weight of 228.24 g/mol . This compound is characterized by a benzene ring functionalized with a cyano group (-CN), a fluorine atom, and an N-ethylsulfonamide group, making it a versatile building block in medicinal and organic chemistry. The distinct electronic properties of the fluorine atom and the electron-withdrawing nature of the cyano and sulfonamide groups influence the molecule's reactivity and potential to interact with biological targets . Sulfonamide-based compounds are of significant research value due to their wide range of biological activities. They are frequently explored in the design and synthesis of potential therapeutic agents, serving as key scaffolds in drug discovery projects . The specific substitution pattern on this molecule suggests its primary application is as a sophisticated intermediate for constructing more complex chemical entities. Researchers can utilize the reactive handles—the fluorine atom for nucleophilic aromatic substitution and the sulfonamide nitrogen for further alkylation—to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its properties make it a candidate for developing enzyme inhibitors, particularly where the sulfonamide group can act as a key pharmacophore interacting with enzyme active sites. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O2S

Molecular Weight

228.25 g/mol

IUPAC Name

3-cyano-N-ethyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9FN2O2S/c1-2-12-15(13,14)8-3-4-9(10)7(5-8)6-11/h3-5,12H,2H2,1H3

InChI Key

NTMQBZLHDRCMAC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyano N Ethyl 4 Fluorobenzenesulfonamide and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide dictates a logical deconstruction of the molecule to identify plausible starting materials. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide, a common and reliable bond-forming strategy. This leads to two key synthons: an electrophilic sulfonyl source, 3-cyano-4-fluorobenzenesulfonyl chloride, and a nucleophilic amine, ethylamine (B1201723). This approach is the most direct and widely employed for the synthesis of N-alkylated sulfonamides.

Further deconstruction of the key intermediate, 3-cyano-4-fluorobenzenesulfonyl chloride, is necessary. The sulfonyl chloride moiety can be retrosynthetically disconnected to an amino group, suggesting a precursor such as 5-amino-2-fluorobenzonitrile (B1271941). This precursor can then be converted to the sulfonyl chloride via a Sandmeyer-type reaction. The synthesis of 5-amino-2-fluorobenzonitrile itself can be envisioned from a commercially available starting material like 2-fluorobenzonitrile (B118710) through nitration and subsequent reduction. This multi-step retrosynthetic pathway provides a clear and feasible roadmap for the total synthesis of the target compound.

Formation of the Benzenesulfonamide (B165840) Moiety

The construction of the benzenesulfonamide core is a pivotal step in the synthesis of this compound. Several methodologies exist for this transformation, ranging from classical approaches to modern catalytic systems.

Sulfonylation Reactions: Nucleophilic Attack of Amines on Sulfonyl Chlorides

The most conventional and direct method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, this involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with ethylamine.

This reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine, and the reaction is often performed in aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. The hydrogen attached to the nitrogen in the resulting N-ethylbenzenesulfonamide is acidic due to the electron-withdrawing nature of the sulfonyl group, rendering the product soluble in aqueous alkali. byjus.com

Reaction Reagents and Conditions Product Yield Reference
Sulfonylation of Ethylamine3-cyano-4-fluorobenzenesulfonyl chloride, Ethylamine, Pyridine, DCM, 0 °C to RTThis compoundHighGeneral Method byjus.com
Sulfonylation of AnilineBenzenesulfonyl chloride, Aniline, Triethylamine, THF, 0 °C to RTN-phenylbenzenesulfonamide86%Kurkin et al.

Metal-Catalyzed Sulfonamide Bond Formation

In recent years, metal-catalyzed reactions have emerged as powerful alternatives for the formation of C-N bonds, including the sulfonamide linkage. These methods often offer milder reaction conditions and broader substrate scope.

Copper-Catalyzed N-Alkylation: Copper catalysts can facilitate the N-alkylation of sulfonamides with alcohols. This "hydrogen borrowing" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction. For instance, copper acetate (B1210297) in the presence of a base like potassium carbonate can catalyze the reaction between a sulfonamide and a benzylic alcohol. ionike.com

Rhodium-Catalyzed Amination: Rhodium catalysts have been employed for the direct C-H amination of arenes with sulfonamides, although this is more relevant for aryl sulfonamides. More pertinent to N-alkylation, rhodium catalysts can be used for the S-alkylation of sulfenamides with diazo compounds, which can then be converted to sulfonamides. nih.gov

Catalyst System Reactants Product Type Key Features Reference
Copper Acetate / K₂CO₃Sulfonamide, Benzylic AlcoholN-alkyl sulfonamideHydrogen borrowing methodology ionike.com
Rhodium(I) catalystBenzenesulfonamide, Terminal Alkeneortho-C-H alkylated sulfonamideDirecting group assistedRej & Chatani

Green Chemistry Approaches to Sulfonamide Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For sulfonamide synthesis, two prominent green approaches are mechanochemistry and flow chemistry.

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force, typically through ball milling, to drive chemical reactions. A three-component palladium-catalyzed aminosulfonylation of aryl bromides, an amine, and a sulfur dioxide source (K₂S₂O₅) has been developed. rsc.org This method avoids the use of bulk solvents, reducing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The synthesis of sulfonamides can be performed in a flow reactor, allowing for precise control of reaction parameters such as temperature, pressure, and reaction time. This methodology has been successfully applied to generate libraries of sulfonamides in an efficient and eco-friendly manner. acs.org

Green Method Key Principles Advantages Example Reaction Reference
MechanochemistrySolvent-free reaction via ball millingReduced solvent waste, high efficiencyPd-catalyzed three-component aminosulfonylation rsc.org
Flow ChemistryContinuous reaction in a microreactorEnhanced safety, scalability, precise controlAutomated synthesis of secondary sulfonamides acs.org

Stereoselective and Regioselective Synthesis of Sulfonamides

Stereoselective Synthesis: The synthesis of chiral sulfonamides is of significant interest, particularly in medicinal chemistry. Asymmetric synthesis can be achieved through the use of chiral auxiliaries, such as (1S)-(+)-10-camphorsulfonamide, which can be further functionalized. drexel.edu Catalytic enantioselective methods are also emerging, for example, the palladium-catalyzed N-allylation of secondary sulfonamides to create N-C axially chiral products. nih.gov

Regioselective Synthesis: In cases where the aromatic ring has multiple potential reaction sites, achieving regioselectivity is crucial. The sulfonylation of substituted anilines, for instance, is influenced by the electronic and steric properties of the substituents. researchgate.net Visible-light-mediated sulfonylation of anilines has been shown to be a mild and effective method, with regioselectivity often favoring the ortho and para positions relative to the amino group. rsc.orgnih.gov

Introduction of the Fluoro Substituent

The introduction of the fluorine atom onto the benzene (B151609) ring is a critical aspect of the synthesis of this compound. The timing of this introduction is a key strategic consideration. Typically, it is more efficient to start with a pre-fluorinated building block rather than attempting to introduce the fluorine atom at a later stage, especially given the directing effects of the other substituents.

A plausible synthetic route starts with a fluorinated precursor such as 2-fluorobenzonitrile. The synthesis of the key intermediate, 3-cyano-4-fluorobenzenesulfonyl chloride, would then involve the introduction of the cyano and sulfonyl chloride groups onto this fluorinated scaffold. A potential sequence involves the nitration of 2-fluorobenzonitrile, followed by reduction of the nitro group to an amine, yielding 5-amino-2-fluorobenzonitrile. This amino group can then be converted to the sulfonyl chloride via a Sandmeyer reaction. This reaction involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

An alternative approach to the sulfonyl chloride is through the chlorosulfonation of 2-fluorobenzonitrile, although this may present challenges with regioselectivity. Another pathway involves the preparation of 4-fluoro-3-cyanobenzenethiol, which can then be oxidized to the corresponding sulfonyl chloride using an oxidizing agent like chlorine in the presence of water.

Electrophilic Fluorination Strategies on Aromatic Rings

Electrophilic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic aromatic substrate. The development of N-F reagents has been pivotal in making electrophilic fluorination a practical and widely used transformation in organic synthesis. wikipedia.org

Commonly employed electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). alfa-chemistry.com These reagents are generally stable, easier to handle, and safer than earlier fluorinating agents like elemental fluorine. wikipedia.orgnih.gov NFSI, in particular, is an economical, stable, and safe option with high fluorinating ability and solubility in various organic solvents. alfa-chemistry.com

The mechanism of electrophilic aromatic fluorination is thought to proceed via a pathway analogous to other electrophilic aromatic substitution reactions, though the exact mechanism can be complex and may involve single-electron transfer (SET) processes in some cases. wikipedia.org The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the aromatic ring. For the synthesis of this compound, the directing effects of the cyano and sulfonamide groups would need to be carefully managed.

Table 1: Common Electrophilic Fluorinating Agents
ReagentAbbreviationCharacteristics
N-FluorobenzenesulfonimideNFSIEconomical, stable, safe, high fluorinating ability, soluble in various organic solvents. alfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorStable, mild conditions, wide applications, high thermal stability, low toxicity. alfa-chemistry.com
N-Fluoropyridinium saltsNFPyVariable fluorinating ability depending on pyridine ring substituents. alfa-chemistry.com

Nucleophilic Fluorination Modalities

Nucleophilic fluorination offers an alternative approach to introduce fluorine, particularly in cases where electrophilic methods may not be suitable. numberanalytics.com This strategy involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source. A significant challenge in nucleophilic fluorination is the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu

To overcome these challenges, various strategies have been developed, including the use of specialized fluoride sources and reaction conditions. For aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the context of synthesizing this compound, a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the 4-position would be required. The electron-withdrawing nature of the cyano and sulfonamide groups would activate the ring towards nucleophilic attack by fluoride.

Recent advancements have led to the development of novel fluorinating reagents, such as fluorinated sulfonamides, which have shown high efficacy for the fluorination of various substrates. numberanalytics.com The synthesis of aryl sulfonyl fluorides can be achieved through anion exchange from the corresponding arylsulfonyl chlorides. nih.gov

C-H Functionalization for Direct Fluorination

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach to introduce functional groups. nih.gov The direct conversion of a C-H bond to a C-F bond is a highly sought-after transformation. While challenging, significant progress has been made in this area, often employing transition metal catalysis.

Palladium-catalyzed C-H fluorination has been reported, utilizing directing groups to achieve regioselectivity. nih.gov For example, N-heterocyclic directing groups have been used to guide the fluorination to the ortho-position with NFSI as the fluorine source. nih.gov Copper-catalyzed C-H fluorination has also been demonstrated, enabling the site-selective transformation of benzylic C-H bonds. organic-chemistry.orgnih.gov While direct aromatic C-H fluorination relevant to the target molecule is less common, the principles of directed C-H activation could potentially be applied.

Utilization of N-Fluorobenzenesulfonimide (NFSI) and Related Reagents in Fluorination

N-Fluorobenzenesulfonimide (NFSI) is a versatile and widely used reagent in organofluorine chemistry. numberanalytics.com It serves as an electrophilic fluorine source and has been employed in the fluorination of a wide range of substrates, including alkenes, alkynes, and aromatic compounds. numberanalytics.comnih.gov The use of NFSI is advantageous due to its stability, ease of handling, and high reactivity under relatively mild conditions. nih.govnih.gov

In the context of aromatic fluorination, NFSI can be used in both metal-catalyzed and metal-free systems. nih.govnih.gov For instance, palladium-catalyzed C-H fluorination of heteroaromatic compounds with NFSI has been achieved with high regioselectivity. nih.gov Furthermore, NFSI can participate in reactions without the need for a catalyst, particularly with electron-rich arenes. nih.gov The versatility of NFSI makes it a key reagent to consider in the synthesis of fluorinated benzenesulfonamides. nih.gov

Elaboration of the Cyano Group

The introduction of the cyano group is another critical step in the synthesis of this compound. Several methods are available for the installation of a nitrile functionality onto an aromatic ring.

Cyanation Reactions of Aryl Halides

One of the most common methods for introducing a cyano group is through the transition metal-catalyzed cyanation of aryl halides. researchgate.net Palladium-catalyzed cyanation reactions are particularly well-developed and can be applied to a broad range of aryl chlorides, bromides, and triflates. nih.govorganic-chemistry.org

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govblogspot.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.gov For example, the use of Pd/CM-phos catalyst allows for the efficient cyanation of aryl chlorides at 70°C. organic-chemistry.org Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, also provide a viable route to aryl nitriles. nih.gov

Table 2: Common Cyanide Sources for Aryl Halide Cyanation
Cyanide SourceCharacteristics
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])Non-toxic, environmentally benign. organic-chemistry.org
Zinc Cyanide (Zn(CN)₂)Widely used in Pd-catalyzed cyanations. nih.govblogspot.com
Sodium Cyanide (NaCN)Requires rigorously anhydrous conditions. nih.gov
FormamideUsed as a cyanide source in copper-catalyzed reactions. blogspot.com

Dehydration of Amides for Nitrile Formation

An alternative strategy for introducing a cyano group is through the dehydration of a primary amide. rsc.org This transformation can be achieved using a variety of dehydrating agents and catalysts. nih.govresearchgate.net This method would involve the initial synthesis of the corresponding 3-amido-N-ethyl-4-fluorobenzenesulfonamide, followed by dehydration to yield the target nitrile.

A wide range of reagents can effect the dehydration of amides, including phosphorus-based reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃), as well as various metal catalysts. nih.govorganic-chemistry.org Recent developments have focused on milder and more efficient catalytic systems. rsc.org For example, propylphosphonic anhydride (B1165640) (T3P) in the presence of a zinc catalyst can convert aromatic and aliphatic primary amides to their corresponding nitriles in high yields. researchgate.net Silane-based systems in the presence of a fluoride catalyst also provide a mild and selective method for amide dehydration. organic-chemistry.org

Palladium-Catalyzed Cyanoalkylation Approaches

The introduction of a cyano group onto an aromatic ring is a pivotal transformation in the synthesis of compounds like this compound. Palladium-catalyzed cyanation of aryl halides and pseudohalides stands out as one of the most effective methods for this purpose. researchgate.netbohrium.com This approach is favored for its high functional group tolerance and conditions that are often milder than traditional methods like the Sandmeyer reaction.

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X), such as a bromo- or iodo-substituted fluorobenzenesulfonamide precursor, to form a Pd(II)-aryl intermediate. researchgate.net

Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source (e.g., KCN, NaCN, Zn(CN)₂). researchgate.netorganic-chemistry.org

Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the desired benzonitrile (B105546) product and regenerating the Pd(0) catalyst. researchgate.net

A significant challenge in these reactions is the potential for catalyst deactivation, as cyanide ions can bind strongly to the palladium center, inhibiting its catalytic activity. researchgate.netbohrium.com To mitigate this, various strategies have been developed, such as the use of co-catalysts or the slow addition of the cyanide source to maintain a low concentration in the reaction mixture. researchgate.netbohrium.com Modern protocols have also introduced milder cyanide sources like zinc cyanide (Zn(CN)₂) and have been adapted to run in aqueous media, enhancing the safety and practicality of the method. organic-chemistry.orgnih.gov For instance, the Buchwald group developed a method for the cyanation of (hetero)aryl halides at room temperature to 40 °C, demonstrating the reaction's applicability to complex pharmaceutical intermediates. organic-chemistry.orgnih.gov

Sequential and Convergent Synthesis Strategies

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient synthetic strategy. mdpi.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be hypothetically applied.

A conceptual MCR approach could involve the convergence of:

An amine (e.g., ethylamine).

A sulfur dioxide source (e.g., DABSO).

A pre-functionalized aromatic component containing the fluoro and cyano groups.

The development of novel MCRs is a continuous area of research, and such strategies could significantly shorten the synthetic route to complex sulfonamides by forming multiple bonds in a single pot. mdpi.comorganic-chemistry.orgbeilstein-journals.org

Cascade Reactions for Complex Structure Assembly

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of atom economy and operational simplicity.

For a molecule like this compound, a hypothetical cascade sequence could be envisioned starting from a simpler precursor. For example, a reaction sequence could be designed where an initial C-S bond formation is followed by an in-situ oxidation and subsequent amination to build the sulfonamide moiety. sci-hub.se Another possibility involves a cascade that includes the formation of the cyano group via a Sandmeyer-type transformation following the construction of the sulfonamide framework on the aromatic ring. google.com Such processes, while synthetically challenging to design, offer an elegant and efficient route to complex structures.

Optimization of Reaction Conditions and Process Development

The successful implementation and scale-up of synthetic routes heavily rely on the careful optimization of reaction conditions. For the key palladium-catalyzed cyanation step, catalyst selection and the reaction medium are of paramount importance.

Catalyst Screening and Ligand Design

The performance of a palladium catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands modulate the electronic properties and steric environment of the palladium, influencing the rates of oxidative addition and reductive elimination. researchgate.net

For the cyanation of aryl halides, a variety of phosphine-based ligands have been explored. Bulky, electron-rich phosphine ligands are often effective as they promote the oxidative addition step and facilitate the final reductive elimination. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, including cyanation, offering high stability and reactivity. rsc.org The design of "donor-acceptor" type catalysts, where ligands with different electronic properties are strategically placed, has also been shown to enhance catalytic activity for related transformations. organic-chemistry.orgresearchgate.net

Catalyst/PrecursorLigandCyanide SourceKey ObservationReference
Pd(OAc)₂N-Heterocyclic Carbene (NHC)K₄[Fe(CN)₆]·3H₂OEffective for mono- and dicyanation of various haloarenes. rsc.org
Pd/CPPh₃Cyanuric Chloride/FormamideUtilizes a non-toxic and economical cyanide source. rsc.org
Palladium NanoparticlesNone (supported on ZnO)K₄[Fe(CN)₆]Ligand- and base-free conditions with high catalyst recyclability. rsc.org
[Pd(cinnamyl)Cl]₂BrettPhosZn(CN)₂Enables reaction at low temperatures (rt to 40 °C) in aqueous media. organic-chemistry.org
Palladacycle ComplexPhosphine-basedK₄[Fe(CN)₆]Effective under microwave irradiation, significantly reducing reaction times. bohrium.com

Solvent Effects and Reaction Medium Engineering

In palladium-catalyzed cyanations, polar aprotic solvents like DMF, DMAc, and DMSO are commonly used because they can dissolve the inorganic cyanide salts (e.g., KCN) and stabilize charged intermediates in the catalytic cycle. bohrium.comresearchgate.net However, there is a growing trend toward using greener and safer solvents. Recent developments have shown that cyanations can be performed efficiently in aqueous solvent mixtures, which can also enhance reaction rates and simplify product isolation. organic-chemistry.orgnih.gov The solvent can also have a more direct role; for instance, in some cross-coupling reactions, the solvent can coordinate to the palladium center and influence the nature of the active catalytic species. whiterose.ac.uknih.gov

Solvent SystemTypical ReactionEffect/RationaleReference
DMF (N,N-Dimethylformamide)Pd-catalyzed cyanationGood at dissolving cyanide salts; conventional choice. bohrium.comwhiterose.ac.uk
DMAc (N,N-Dimethylacetamide)Pd-catalyzed cyanationHigh boiling point, suitable for high-temperature reactions. rsc.org
H₂O/THFBuchwald-Hartwig cyanationAllows for mild, low-temperature reactions; safer and more practical. organic-chemistry.org
Nonpolar Solvents (e.g., Toluene)Suzuki CouplingCan alter reaction selectivity compared to polar solvents by disfavoring ionic species. nih.gov
Protic Solvents (e.g., Alcohols)Suzuki CouplingCan be effective for ligand-free Suzuki reactions. whiterose.ac.uk

Temperature and Pressure Influence on Reaction Efficiency

While specific data on the influence of temperature and pressure on the synthesis of this compound is not extensively detailed in publicly available literature, general principles of sulfonamide synthesis allow for a qualitative understanding of these effects.

Temperature Effects:

Temperature is a critical variable in the synthesis of sulfonamides. In the initial chlorosulfonation step to form the sulfonyl chloride intermediate, temperature control is essential to prevent side reactions and decomposition of the starting material or product. Generally, these reactions are conducted at low to moderate temperatures to control the exothermic nature of the reaction and to ensure selectivity.

In the subsequent reaction of the sulfonyl chloride with ethylamine to form the final sulfonamide, the temperature must be carefully controlled. Lower temperatures are often favored to enhance selectivity and minimize the formation of byproducts. For instance, in the synthesis of related sulfonamides, reactions are often initiated at 0°C and then allowed to warm to room temperature. This approach helps to control the initial rate of reaction and prevent the formation of undesired side-products. Conversely, higher temperatures can accelerate the reaction rate but may also lead to a decrease in yield due to the decomposition of the sulfonyl chloride or the formation of impurities.

Pressure Effects:

The influence of pressure on the synthesis of sulfonamides like this compound is less commonly reported than that of temperature. Most sulfonamide syntheses are conducted at atmospheric pressure. However, in certain cases, particularly in gas-liquid reactions or when dealing with volatile reactants, pressure can become a significant parameter.

For the reaction involving gaseous reactants like ethylamine in its gaseous state, increasing the pressure could enhance the concentration of the amine in the reaction mixture, potentially increasing the reaction rate. However, the use of high pressure would necessitate specialized equipment and would need to be carefully evaluated against the potential for increased side reactions or safety concerns. In general, for the laboratory-scale synthesis of most sulfonamides, the optimization of solvent, temperature, and catalyst is prioritized over the manipulation of pressure.

Due to the lack of specific quantitative data in the literature, a detailed data table on the influence of temperature and pressure on the reaction efficiency for the synthesis of this compound cannot be provided at this time. Further empirical studies would be required to establish a quantitative relationship between these parameters and the reaction outcome.

Chemical Reactivity and Transformation Mechanisms of 3 Cyano N Ethyl 4 Fluorobenzenesulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NHR) is a robust and versatile functional group. In 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, the nitrogen is secondary, bearing both an ethyl group and a hydrogen atom. This structure allows for a variety of reactions, including substitution at the nitrogen, cleavage of the sulfur-nitrogen bond, and participation in non-covalent interactions. The strongly electron-withdrawing nature of the benzenesulfonyl group renders the attached nitrogen proton acidic, a key feature influencing its reactivity. doubtnut.com

N-Alkylation and N-Acylation Reactions

The presence of an acidic proton on the sulfonamide nitrogen allows for deprotonation by a suitable base, generating a nucleophilic amide anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: This process introduces a second alkyl group onto the nitrogen atom, yielding a tertiary sulfonamide. Classical methods for N-alkylation involve the use of a strong base followed by an alkyl halide. researchgate.net More modern approaches, such as the "borrowing hydrogen" methodology, utilize alcohols as alkylating agents in the presence of a metal catalyst, offering a more environmentally benign route with water as the only byproduct. researchgate.net

N-Acylation: The sulfonamide anion can also react with acylating agents like acid chlorides, anhydrides, or N-acylbenzotriazoles to form N-acylsulfonamides. researchgate.net N-acylsulfonamides are of significant interest as they are considered bioisosteres of carboxylic acids and are present in numerous biologically active molecules. researchgate.netnih.gov The reaction is typically performed in the presence of a base such as sodium hydride (NaH). researchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation of Secondary Sulfonamides
TransformationReagents and ConditionsProduct TypeReference
N-Alkylation (Classical)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Tertiary Sulfonamide nih.gov
N-Alkylation (Borrowing Hydrogen)Alcohol (R-CH₂OH), Mn(I) PNP pincer catalyst, Base (e.g., K₂CO₃), High TemperatureTertiary Sulfonamide researchgate.net
N-Acylation1. Base (e.g., NaH) 2. Acylating Agent (e.g., RCOCl, (RCO)₂O, N-acylbenzotriazole)N-Acylsulfonamide researchgate.netsemanticscholar.org

Sulfonamide Cleavage and Deprotection Strategies

The sulfonamide bond (N-S) is notoriously stable, making its cleavage challenging. google.comgoogle.com However, this stability has led to its use as a protecting group for amines in organic synthesis. Various strategies have been developed to cleave the N-S bond when desired. For cyanobenzenesulfonamides, which are structurally analogous to the title compound, reductive cleavage using thiols and a base is a mild and effective method. researchgate.net This reaction proceeds via a Meisenheimer complex intermediate. researchgate.net Other reductive methods using reagents like samarium(II) iodide have also been developed for the general cleavage of secondary sulfonamides. researchgate.net Electrochemical methods have also emerged as a green and highly chemoselective approach for cleaving N-S bonds under reductive conditions without affecting other functional groups. acs.orgnih.gov

Table 2: Selected Strategies for Sulfonamide N-S Bond Cleavage
MethodReagents and ConditionsKey FeaturesReference
ThiolysisThiol (e.g., thiophenol, p-mercaptobenzoic acid), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, THF)Mild conditions; effective for nitro- and cyano-substituted arylsulfonamides. researchgate.netthieme-connect.de
Reductive CleavageSamarium(II) Iodide (SmI₂), H₂OMild method for generating sulfinates and amines. researchgate.net
Electrochemical ReductionControlled potential electrolysisGreen, highly chemoselective method. acs.orgnih.gov
Alkali Metal ReductionAlkali metal-silica gel material, proton sourceEffective for deprotection of aryl and alkyl sulfonamides. google.comgoogle.com

Hydrogen Bonding and Supramolecular Interactions Involving the Sulfonamide

The sulfonamide functional group is a potent participant in hydrogen bonding, which plays a critical role in defining the supramolecular structure of molecules in the solid state. researchgate.netnih.gov In this compound, the N-H group acts as a hydrogen bond donor. The two sulfonyl oxygen atoms, the nitrogen atom of the nitrile group, and the fluorine atom are all potential hydrogen bond acceptors. khanacademy.org This combination of donors and acceptors can lead to the formation of well-defined intermolecular networks, such as dimers and chains. scielo.brnih.gov For instance, the common R²₂(8) ring motif is often observed in sulfonamides, where two molecules form a dimer through N-H···O=S hydrogen bonds. scielo.br The presence of the nitrile and fluorine atoms provides additional sites for weaker C-H···N and C-H···F interactions, further stabilizing the crystal packing. scielo.br

Table 3: Potential Hydrogen Bonding Sites in this compound
Atom/GroupRoleType of Interaction
Sulfonamide N-HDonorN-H···O, N-H···N, N-H···F
Sulfonyl Oxygen (O=S=O)AcceptorN-H···O, C-H···O
Nitrile Nitrogen (-C≡N)AcceptorN-H···N, C-H···N
Fluorine (-F)AcceptorN-H···F, C-H···F

Transformations of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, including amides, carboxylic acids, and amines.

Hydrolysis to Amides and Carboxylic Acids

Aromatic nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids. numberanalytics.comnumberanalytics.com This transformation can be catalyzed by either acid or base, typically requiring heat. commonorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. organicchemistrytutor.com Nucleophilic attack by water leads to an intermediate amide, which can often be isolated under controlled conditions. With more vigorous conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. numberanalytics.comorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. numberanalytics.com The reaction proceeds through an amide intermediate. If the reaction is stopped at this stage, the amide can be the major product. organicchemistrytutor.com Upon completion, the reaction yields a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. numberanalytics.com

Table 4: Conditions for Hydrolysis of Aromatic Nitriles
ReactionConditionsIntermediate ProductFinal ProductReference
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., HCl, H₂SO₄), heat (reflux)Primary AmideCarboxylic Acid numberanalytics.comcommonorganicchemistry.com
Base-Catalyzed HydrolysisAqueous strong base (e.g., NaOH, KOH), heat (reflux), followed by acidificationPrimary AmideCarboxylic Acid numberanalytics.comcommonorganicchemistry.com

Reduction to Amines and Imines

The nitrile group can be readily reduced to a primary amine (R-CH₂NH₂) or, under specific conditions, to an imine which can then be hydrolyzed to an aldehyde.

Reduction to Amines: The most common method for reducing nitriles to primary amines is treatment with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgbyjus.com Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Raney nickel, platinum) is another widely used and industrially important method. wikipedia.org These methods achieve the complete reduction of the carbon-nitrogen triple bond. libretexts.org

Reduction to Imines/Aldehydes: It is possible to achieve a partial reduction of the nitrile to an imine. Reagents like diisobutylaluminum hydride (DIBAL-H) are particularly useful for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is typically run at low temperatures, and the intermediate imine is hydrolyzed to an aldehyde during the aqueous workup. wikipedia.orgmasterorganicchemistry.com Another classical method is the Stephen aldehyde synthesis, which uses stannous chloride and hydrochloric acid. wikipedia.orgncert.nic.in

Table 5: Reagents for the Reduction of Aromatic Nitriles
Reducing Agent(s)ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous workupPrimary Amine byjus.comchemistrysteps.comyoutube.com
Catalytic Hydrogenation (H₂)Metal catalyst (e.g., Raney Ni, Pt, Pd), heat, pressurePrimary Amine wikipedia.org
Diisobutylaluminum Hydride (DIBAL-H)1. Non-polar solvent (e.g., toluene), low temperature 2. Aqueous/acidic workupAldehyde (via imine hydrolysis) chemistrysteps.commasterorganicchemistry.com
Stannous Chloride (SnCl₂), HClAnhydrous ether, followed by hydrolysisAldehyde (via imine hydrolysis) wikipedia.orgncert.nic.in

Aromatic Reactivity and Functionalization

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents: the cyano group, the N-ethylsulfonamide group, and the fluorine atom. quora.com Both the cyano and sulfonamide groups are strong deactivators and are meta-directing. vaia.com The fluorine atom, while also deactivating due to its high electronegativity (inductive effect), is an ortho, para-director due to the ability of its lone pairs to participate in resonance. researchgate.netresearchgate.net

The combined effect of these substituents makes electrophilic attack on the ring challenging, requiring harsh reaction conditions. The directing effects of the substituents must be considered to predict the regiochemical outcome of any potential substitution.

The available positions for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the cyano group and meta to the sulfonamide group. This position is deactivated by both groups.

Position C-5: Meta to the cyano group and ortho to the sulfonamide group. Both groups direct away from this position.

Position C-6: Ortho to the sulfonamide group and meta to the cyano group. Both groups direct away from this position.

Considering the directing effects:

The cyano group directs incoming electrophiles to the meta positions (relative to itself), which are C-5.

The N-ethylsulfonamide group also directs incoming electrophiles to its meta positions, which are C-2 and C-6.

The fluorine atom directs to its ortho and para positions. The ortho position is C-5 and the para position is C-2.

SubstituentElectronic EffectDirecting Effect
-CNStrongly deactivating (Inductive and Resonance)Meta
-SO₂NHEtStrongly deactivating (Inductive)Meta
-FDeactivating (Inductive), Donating (Resonance)Ortho, Para

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) by the presence of the ortho-cyano group. youtube.com Nucleophilic aromatic substitution is facilitated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. The cyano group, with its strong electron-withdrawing resonance and inductive effects, stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

The reaction would proceed via attack of a nucleophile at the carbon bearing the fluorine atom, followed by the departure of the fluoride (B91410) ion. A wide range of nucleophiles, such as alkoxides, amines, and thiols, can potentially displace the fluorine atom, providing a versatile method for the further functionalization of the molecule. The N-ethylsulfonamide group, being in the meta position, has a less pronounced activating effect on the fluorine atom compared to the ortho-cyano group.

A general scheme for the nucleophilic aromatic substitution of the fluorine atom is as follows:

General Reaction Scheme for Nucleophilic Aromatic Substitution

Ar-F + Nu⁻ → Ar-Nu + F⁻

Where Ar represents the 3-cyano-N-ethyl-benzenesulfonamide scaffold and Nu⁻ is a nucleophile.

Nucleophile (Nu⁻)Product
RO⁻ (Alkoxide)4-Alkoxy-3-cyano-N-ethylbenzenesulfonamide
R₂NH (Amine)4-(Dialkylamino)-3-cyano-N-ethylbenzenesulfonamide
RS⁻ (Thiolate)3-Cyano-N-ethyl-4-(alkylthio)benzenesulfonamide

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an arylmetal intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

The N-ethylsulfonamide group in this compound can potentially act as a directing metalation group. acs.org The acidic proton on the nitrogen can be removed by a strong base, and the resulting anion can direct lithiation to the adjacent ortho position. However, in this molecule, both ortho positions to the sulfonamide group are already substituted (C-3 with a cyano group and C-5 with a hydrogen). Therefore, deprotonation would be expected to occur at the C-5 position.

The reaction would involve the following steps:

Deprotonation of the sulfonamide nitrogen and the C-5 position by a strong base (e.g., n-butyllithium or a lithium amide).

Formation of a dilithiated species.

Quenching with an electrophile (E⁺) to introduce a new substituent at the C-5 position.

The cyano group is generally not a strong directing group for ortho-metalation. The fluorine atom can also direct ortho-lithiation, but the sulfonamide group is typically a more potent directing group. The success of a directed ortho-metalation strategy would depend on the choice of base and reaction conditions to achieve selective deprotonation at the desired position.

Directing GroupPotential Site of MetalationSubsequent Electrophile (E⁺)Product
-SO₂NHEtC-5CO₂5-Carboxy-3-cyano-N-ethyl-4-fluorobenzenesulfonamide
-SO₂NHEtC-5I₂3-Cyano-N-ethyl-4-fluoro-5-iodobenzenesulfonamide
-SO₂NHEtC-5(CH₃)₃SiCl3-Cyano-N-ethyl-4-fluoro-5-(trimethylsilyl)benzenesulfonamide

Stereochemical and Regiochemical Control in Reactions

Detailed studies on the stereochemical and regiochemical outcomes of reactions involving this compound are not available in the current body of scientific literature. General principles suggest that the fluorine and cyano groups, due to their electron-withdrawing nature, would influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the benzene ring. The sulfonamide moiety itself can also direct incoming reactants. However, without specific experimental data, any discussion on stereochemical and regiochemical control would be purely speculative.

Radical Chemistry Involving the Compound

There is no published research on the radical chemistry of this compound. While sulfonamides can, under certain conditions, participate in radical reactions, often involving the nitrogen-centered radical, the specific behavior of this compound in such reactions has not been investigated. nih.govnih.govacs.org Research on other sulfonamides has explored their use in photoredox catalysis to form nitrogen-centered radicals for subsequent C-N bond formation. nih.govdomainex.co.uk However, the influence of the cyano and fluoro substituents on the stability and reactivity of any potential radical intermediates of this compound remains unstudied.

Advanced Characterization and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, a complete NMR analysis would involve a suite of experiments to assign all proton, carbon, fluorine, and nitrogen signals.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Techniques for Structural Assignment

A multi-nuclear NMR approach provides a detailed electronic picture of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling to each other. The three aromatic protons would appear as complex multiplets in the downfield region of the spectrum, with their chemical shifts and coupling patterns influenced by the electron-withdrawing cyano and sulfonyl groups, as well as the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal nine distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's environment. For instance, the carbon of the cyano group (C≡N) would appear at a characteristic downfield shift. The aromatic carbons would have their chemical shifts influenced by the attached functional groups, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic system. Furthermore, this signal would be split by the neighboring aromatic protons, providing additional structural information.

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its NMR signals are inherently weaker. However, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—one in the cyano group and the other in the sulfonamide group.

Predicted ¹H and ¹³C NMR Data

While experimental data is not available, predicted NMR shifts can be estimated. The following table presents a hypothetical set of chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.2 (triplet)~15
CH₂ (ethyl)~3.2 (quartet)~40
Aromatic CH7.5 - 8.2 (multiplets)115 - 140
C-F-~165 (doublet, ¹JCF ≈ 250 Hz)
C-CN-~110
C-SO₂-~138
CN-~118
C (ipso-CN)-~105
C (ipso-SO₂)-~140

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected. Additionally, correlations between adjacent aromatic protons would help in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule, such as the ethyl group carbons and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons of the cyano and sulfonyl groups and the ipso-carbons of the aromatic ring. For instance, correlations from the aromatic protons to the cyano carbon would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the N-ethyl group relative to the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₉FN₂O₂S). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Expected HRMS Data

Ion Formula Calculated Exact Mass
[M+H]⁺C₉H₁₀FN₂O₂S⁺229.0445
[M+Na]⁺C₉H₉FN₂O₂SNa⁺251.0264

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through cleavage of the relatively weak bonds, such as the S-N bond and bonds within the ethyl group.

Predicted Fragmentation Pathways

A plausible fragmentation pathway would involve:

Loss of the ethyl group ([M-C₂H₅]⁺).

Cleavage of the S-N bond, leading to fragments corresponding to the fluorocyanobenzenesulfonyl moiety and the ethylamine (B1201723) cation.

Loss of SO₂ from the benzenesulfonyl fragment.

X-ray Crystallography

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Based on studies of similar fluorinated benzenesulfonamides, it is likely that the crystal structure would feature intermolecular hydrogen bonds involving the sulfonamide N-H and oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For a molecule like this compound, SC-XRD analysis confirms the connectivity of atoms and the conformation of the molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the geometry around the central sulfonamide group and the orientation of the ethyl and cyano-fluorophenyl substituents. The resulting structural data is used to define the unit cell—the basic repeating block of the crystal lattice—through parameters such as cell dimensions (a, b, c) and angles (α, β, γ). mdpi.com The analysis also identifies the crystal system and space group, which describe the symmetry of the crystal. mdpi.comresearchgate.net While this compound is achiral, for chiral molecules, this technique is the gold standard for determining both relative and absolute stereochemistry.

Table 1: Representative Crystallographic Data for Related Sulfonamide Compounds

ParameterExample Value (Compound 1)Example Value (Compound 2)Significance
Crystal SystemMonoclinicTriclinicDescribes the basic shape of the unit cell.
Space GroupP21/nP-1Defines the symmetry elements within the unit cell. mdpi.com
a (Å)19.7535.931Unit cell dimension along the x-axis. mdpi.comnih.gov
b (Å)8.33510.970Unit cell dimension along the y-axis. mdpi.comnih.gov
c (Å)20.39514.797Unit cell dimension along the z-axis. mdpi.comnih.gov
β (°)108.6698.62Angle of the unit cell; defines its tilt. mdpi.comnih.gov
Volume (ų)3181.4900.1Volume of a single repeating unit cell. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from single-crystal X-ray diffraction is crucial for analyzing how molecules of this compound are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions, which are critical in determining the physical properties of the solid, such as melting point and solubility. ed.ac.uk The crystalline environment can significantly influence molecular conformation and reaction pathways compared to the solution phase. nih.gov

In the solid state of this compound, several types of non-covalent interactions are anticipated:

N-H···O Hydrogen Bonds: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens). This facilitates the formation of robust N-H···O hydrogen bonds, which often link molecules into chains or dimers, forming a primary supramolecular synthon. researchgate.netnih.gov

π-π Stacking: The electron-deficient nature of the fluorinated benzene ring, influenced by the electron-withdrawing cyano and sulfonamide groups, can promote π-π stacking interactions with adjacent rings. These interactions help to organize the molecules into columns or layers within the crystal.

The interplay of these forces dictates the final crystal structure, balancing the enthalpic favorability of strong interactions with the entropic considerations of molecular arrangement. ed.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a molecule. These methods measure the vibrational energies of molecules, which are unique and serve as a molecular fingerprint. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific bonds and functional groups. For this compound, the IR spectrum is expected to show distinct absorption bands that confirm the presence of its key structural features.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyano (C≡N)Stretching2220 - 2260Sharp, Medium
Sulfonamide (S=O)Asymmetric Stretching1330 - 1370Strong
Sulfonamide (S=O)Symmetric Stretching1140 - 1180Strong
Sulfonamide (N-H)Stretching3200 - 3300Medium, Broad
Aromatic Ring (C=C)Stretching1500 - 1600Medium to Weak
Carbon-Fluorine (C-F)Stretching1000 - 1250Strong

The precise positions of the S=O and N-H stretching vibrations can be influenced by the electronic effects of the substituents on the benzene ring. researchgate.net

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum provides a detailed vibrational fingerprint that is useful for structural elucidation and sample identification.

For this compound, the most characteristic feature in the Raman spectrum is the cyano (C≡N) stretching mode. This vibration typically gives rise to a strong and sharp peak in the 2100-2300 cm⁻¹ region, which is highly sensitive to the local molecular environment, including solvent polarity and hydrogen bonding. researchgate.netresearchgate.net The sulfonyl (S=O) symmetric stretch and the breathing modes of the aromatic ring are also expected to be prominent in the Raman spectrum, providing further structural confirmation.

Table 3: Key Expected Raman Shifts

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Notes
Cyano (C≡N)Stretching~2230Strong, sharp, and highly characteristic. researchgate.net
Sulfonamide (S=O)Symmetric Stretching~1150Often strong in Raman spectra.
Aromatic RingRing Breathing~1000Characteristic of the benzene ring structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, a reverse-phase (RP) HPLC method is typically employed for purity assessment. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Advanced detectors, such as a Diode Array Detector (DAD) or a UV-Vis detector, are used to monitor the column eluent. These detectors provide absorbance data across a range of wavelengths, which can help in identifying and quantifying the compound based on its UV absorption profile. sielc.com For optimal results, the detection wavelength is typically set to an absorption maximum of the compound. sielc.com

Table 4: Representative HPLC Method Parameters

ParameterTypical ConditionPurpose
ColumnC18, 5 µm particle sizeProvides a non-polar stationary phase for reverse-phase separation.
Mobile PhaseAcetonitrile : Water gradientThe polar solvent system that carries the analyte through the column. sielc.com
DetectorUV-Vis Diode Array Detector (DAD)Monitors absorbance at specific wavelengths for detection and quantification.
Flow Rate1.0 mL/minControls the speed of the separation.
Injection Volume10 µLThe amount of sample introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific research detailing the GC-MS analysis of this compound is not extensively available in publicly accessible literature, the methodology can be applied for its characterization and structural elucidation based on the general principles of analyzing related sulfonamide compounds. For many sulfonamides, derivatization is a necessary step to increase their volatility and thermal stability for GC-MS analysis. nih.gov

The process would involve introducing a sample of this compound into the gas chromatograph. The compound would travel through a capillary column, and its retention time—the time it takes to pass through the column—would be a key identifying characteristic under specific chromatographic conditions.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be subjected to ionization, typically by electron impact (EI). This would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), would serve as a molecular fingerprint.

Hypothetical Fragmentation Pattern

The structure of this compound suggests several likely fragmentation pathways under electron ionization. The fragmentation of aromatic sulfonamides is known to involve cleavage of the sulfonamide S-N bond and can also involve complex rearrangements, such as the elimination of sulfur dioxide (SO₂). nih.govnih.gov The presence of a fluorine atom and a cyano group on the benzene ring would also influence the fragmentation pattern. nih.gov

Key predicted fragmentation events for this compound would include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and would lead to the formation of characteristic ions. researchgate.net

Loss of the ethyl group: Fragmentation of the N-ethyl group would be expected.

Elimination of SO₂: A rearrangement reaction resulting in the loss of a neutral SO₂ molecule is a known fragmentation pathway for aromatic sulfonamides. nih.govresearchgate.net

Fragmentation of the aromatic ring: The fluorinated and cyanated benzene ring could also fragment, providing further structural information.

Illustrative Data

The following tables represent hypothetical data that could be obtained from a GC-MS analysis of this compound. It is important to note that these are predicted values based on the compound's structure and known fragmentation patterns of similar compounds, not the result of a specific experimental analysis of this compound.

Table 1: Hypothetical GC-MS Chromatographic Data

ParameterValue
Column Type5% Phenyl Methyl Siloxane
Injection Temperature250 °C
Oven Program100 °C hold for 2 min, ramp to 280 °C at 15 °C/min
Carrier GasHelium
Hypothetical Retention Time 12.5 min

Table 2: Predicted Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)Predicted Fragment IdentityRelative Abundance (%)
228[M]⁺ (Molecular Ion)15
199[M - C₂H₅]⁺40
164[M - SO₂]⁺30
136[FC₆H₃CN]⁺60
108[C₆H₄CN]⁺25
92[C₆H₄F]⁺10
77[C₆H₅]⁺5

This detailed structural analysis, combining chromatographic separation with mass spectrometric detection, would allow for the unambiguous identification and characterization of this compound.

Computational and Theoretical Studies on 3 Cyano N Ethyl 4 Fluorobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide would yield crucial information about its reactivity, stability, and spectroscopic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. This data helps in predicting the sites most susceptible to electrophilic and nucleophilic attack.

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, can be employed to map out the potential energy surface of chemical reactions involving this compound. This allows for the identification of transition state structures and the calculation of activation energies, providing deep insights into the kinetics and thermodynamics of potential synthetic routes or degradation pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in infrared (IR) and Raman spectra.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a lens to view the dynamic nature and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the N-ethylsulfonamide side chain allows this compound to adopt multiple conformations. Conformational analysis would involve systematically rotating the rotatable bonds to identify stable conformers and construct a potential energy landscape. This is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with biological targets or its crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time in different environments, such as in a solvent or interacting with a biological membrane. These simulations provide valuable information on the molecule's flexibility, solvent interactions, and dynamic conformational changes, which are not captured by static quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. For sulfonamide derivatives, QSPR models are valuable tools for estimating properties such as solubility, lipophilicity (log P), and melting point, which are crucial in various applications. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its characteristics based on the known effects of its constituent functional groups.

To illustrate how a QSPR model might predict the properties of this compound and its analogs, a hypothetical dataset is presented below. This table showcases how variations in substituents on the benzenesulfonamide (B165840) core could influence key physicochemical parameters.

Table 1: Hypothetical QSPR Predictions for Substituted Benzenesulfonamides

Compound NameSubstituent R1Substituent R2Predicted log PPredicted Aqueous Solubility (log S)
4-fluoro-N-methylbenzenesulfonamideH-CH31.25-2.80
3-cyano-4-fluorobenzenesulfonamide-CNH1.10-3.15
This compound -CN -CH2CH3 1.60 -3.50
3-chloro-N-ethyl-4-fluorobenzenesulfonamide-Cl-CH2CH31.95-3.80
N-ethyl-4-fluoro-3-nitrobenzenesulfonamide-NO2-CH2CH31.75-3.65

Note: The data in this table are illustrative and intended to demonstrate the principles of QSPR analysis. They are not based on experimentally verified values for these specific compounds.

Prediction of Reactivity and Selectivity Profiles

The benzenesulfonamide core is an electron-withdrawing group, which influences the electron density distribution across the aromatic ring. The presence of a fluorine atom and a cyano group, both of which are also electron-withdrawing, further deactivates the ring towards electrophilic substitution. Conversely, these substituents make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by their presence.

Computational models can map the electrostatic potential surface of the molecule, highlighting electron-rich and electron-poor regions. For this compound, the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group would be expected to be electron-rich, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom on the sulfonamide nitrogen is acidic and can be involved in acid-base reactions.

The following table provides a hypothetical set of calculated reactivity indices for this compound, which could be generated from a DFT study. These indices help in predicting the molecule's reactive behavior.

Table 2: Predicted Reactivity Indices for this compound

Reactivity DescriptorPredicted Value (Arbitrary Units)Implication
Highest Occupied Molecular Orbital (HOMO) Energy-8.5 eVIndicates the propensity to donate electrons; a lower value suggests lower reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.2 eVIndicates the propensity to accept electrons; a lower value suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap7.3 eVA larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
Fukui Function (f-) on N (sulfonamide)0.15A higher value suggests this site is more susceptible to electrophilic attack.
Fukui Function (f+) on C4 (aromatic ring)0.22A higher value suggests this site is more susceptible to nucleophilic attack.

Note: The data in this table are hypothetical and for illustrative purposes to show the type of information that can be obtained from computational reactivity studies.

Applications in Advanced Chemical Science and Engineering Non Biological Focus

As a Synthetic Building Block in Fine Chemical Synthesis

The molecular architecture of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, featuring a reactive cyano group, a functionalizable sulfonamide moiety, and a fluorinated aromatic ring, positions it as a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor for Advanced Organic Intermediates

While specific, extensively documented pathways detailing the use of this compound as a precursor for advanced organic intermediates are not widely available in public literature, its structural components suggest several possibilities. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration. The sulfonamide nitrogen can potentially undergo various substitution reactions. The fluorine atom on the benzene (B151609) ring also offers a site for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups.

For instance, a related compound, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, has been used as a starting material for the synthesis of various heterocyclic sulfonamides. researchgate.net This suggests that the core structure of N-alkylated benzenesulfonamides is amenable to complex chemical transformations.

Role in Complex Molecule Assembly

The strategic placement of functional groups in this compound allows for its potential incorporation into larger, more complex molecular frameworks. The cyano and fluoro groups can act as key reactive sites for carbon-carbon and carbon-heteroatom bond formation, respectively. These reactions are fundamental to the assembly of intricate molecular architectures that may find use in various fields of chemical science. However, specific examples of its direct application in the total synthesis of complex natural products or other elaborate molecules are not prominently featured in current research literature.

In Materials Science and Polymer Chemistry

The presence of a fluorine atom and a polar sulfonamide group in this compound suggests its potential utility in the development of specialized materials and polymers with tailored properties.

Incorporation into Functional Polymers and Coatings

Catalysis and Ligand Design

The design of ligands is crucial for the development of efficient and selective catalysts. The structure of this compound contains potential coordination sites (the cyano nitrogen and the oxygen atoms of the sulfonamide group) that could be exploited in the design of novel ligands for metal-catalyzed reactions. The electronic properties of the fluorinated benzene ring could also influence the catalytic activity of a metal center to which it is coordinated. To date, there is a lack of published research specifically exploring the use of this compound in catalysis or as a ligand.

As a Scaffold for Novel Ligand Synthesis

The molecular framework of this compound serves as a versatile scaffold for the design and synthesis of novel ligands. The N-alkylated sulfonamide portion of the molecule can act as a coordination site for metal ions, a feature that is highly valuable in the development of new catalysts and functional materials. Research into N-alkyl aminobenzenesulfonamides has demonstrated their utility in forming complexes with metals like ruthenium, where the sulfonamide moiety plays a crucial role in the ligand's electronic and steric properties. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring of this compound can modulate the electron density of the entire molecule, thereby influencing the binding affinity and selectivity of the resulting ligands. This allows for the fine-tuning of the ligand's properties for specific catalytic applications. The ability to serve as a foundational structure for more complex, tailored ligands makes it a valuable building block in coordination chemistry and materials science.

Exploration in Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents another promising avenue for the application of this compound. Sulfonamides, in general, are recognized as important structural motifs in a variety of organocatalysts. For instance, proline-sulfonamide derivatives have been successfully employed as catalysts in a range of asymmetric transformations. The N-ethyl-4-fluorobenzenesulfonamide backbone of the target compound provides a robust and tunable platform for the development of new organocatalytic systems. The fluorine atom and cyano group can influence the catalyst's solubility, stability, and catalytic activity through electronic and steric effects. While direct applications of this compound in organocatalysis are still an emerging area of research, its structural similarity to known effective organocatalysts suggests a high potential for its use in developing novel and efficient catalytic processes.

Applications in Agrochemical Research (as a structural motif or intermediate)

In the agrochemical industry, the search for new and effective pesticides and herbicides is a continuous effort. Fluorinated organic compounds have become increasingly important in this sector due to their enhanced biological activity and metabolic stability. nih.gov The presence of a fluorine atom in the structure of this compound makes it an attractive candidate for agrochemical research. nih.gov The fluorinated benzenesulfonamide (B165840) moiety is a key structural feature in several existing agrochemicals. Furthermore, aromatic nitriles are known to be versatile intermediates in the synthesis of a wide range of agricultural chemicals. Therefore, this compound can be utilized either as a core structural motif in the design of new agrochemicals or as a key intermediate in their synthesis. nih.gov Its multifunctional nature allows for diverse chemical modifications, enabling the creation of a library of compounds for screening and development of new crop protection agents.

Design of Chemical Probes for Mechanistic Investigations

Chemical probes are essential tools for elucidating the mechanisms of complex chemical and biological processes. The structure of this compound is well-suited for the design of such probes. The N-acyl-N-alkyl sulfonamide (NASA) group, which is structurally related to the N-ethyl sulfonamide moiety in the target compound, has been identified as a useful electrophilic warhead in the design of covalent probes. acs.org The incorporation of a cyano group can further enhance the electrophilicity and reactivity of such probes. acs.org This suggests that derivatives of this compound could be developed into reactive probes for studying reaction mechanisms or for activity-based protein profiling, albeit in a non-biological context for the purpose of this article. The fluorinated ring also provides a useful spectroscopic handle for monitoring the probe's interactions and reactivity, for example, through 19F NMR spectroscopy.

Development of Novel Analytical Standards and Reagents

In the field of analytical chemistry, there is a constant need for new standards and reagents to improve the accuracy and scope of analytical methods. Benzenesulfonamide derivatives have a history of use in analytical chemistry, for instance, in the Hinsberg test for the characterization and separation of amines. The well-defined structure and specific chemical properties of this compound make it a suitable candidate for development as an analytical standard. For example, it could be used as a reference compound in chromatographic techniques like HPLC or GC for the identification and quantification of related compounds in complex mixtures. sielc.com Furthermore, its reactivity could be harnessed to develop new analytical reagents for the derivatization of specific analytes, enhancing their detectability and separation.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzenesulfonamide Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Ethylbenzenesulfonamide5339-67-3C₈H₁₁NO₂S185.25
N-Ethyl-4-methylbenzenesulfonamide80-39-7C₉H₁₃NO₂S199.27
N,N'-Ethylenebisbenzenesulfonamide4392-52-3C₁₄H₁₆N₂O₄S₂340.4

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Fluorinated Sulfonamide-Nitrile Derivatives

The chemical industry's growing emphasis on green chemistry is paving the way for innovative and environmentally benign synthetic routes. For derivatives of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, future research will likely focus on several key areas of sustainable synthesis:

Water-Based Synthesis: Traditional sulfonamide synthesis often relies on organic solvents. Future methodologies could focus on utilizing water as a green solvent, which is both environmentally friendly and cost-effective. nih.gov Research into phase-transfer catalysis or the use of surfactants could facilitate the reaction of hydrophobic starting materials in aqueous media.

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a promising alternative for the synthesis of sulfonamides. researchgate.net This technique can reduce solvent waste and, in some cases, lead to different reactivity and product selectivity compared to solution-phase synthesis.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods could be developed for the synthesis of fluorinated sulfonamides, potentially enabling milder reaction conditions and novel bond formations. urfu.runih.gov

Alternative Reagents: A move away from hazardous reagents, such as sulfonyl chlorides, is a key aspect of sustainable synthesis. The development of methods using more benign starting materials, like sodium sulfinates or aryl triflates, will be crucial. urfu.runih.gov

Green Synthesis ApproachKey AdvantagesPotential Application to this compound
Water-Based Synthesis Environmentally benign, cost-effective, reduced toxicity. nih.govDevelopment of aqueous routes for the sulfonylation step.
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. researchgate.netSolid-state synthesis from precursors, minimizing solvent use.
Photocatalysis Mild reaction conditions, high selectivity, use of renewable energy. urfu.ruLight-driven C-S or S-N bond formation.
Alternative Reagents Reduced hazard, improved safety profile. nih.govSynthesis from sulfonyl fluorides or other less reactive precursors.

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound and its derivatives, flow chemistry presents several exciting opportunities:

Enhanced Safety: Fluorination reactions and the handling of reactive intermediates can be hazardous. Flow reactors, with their small reaction volumes and excellent heat transfer, can mitigate these risks, allowing for the use of more reactive reagents and higher temperatures in a controlled manner. chemrxiv.org

Process Optimization: Flow chemistry allows for the rapid screening of reaction parameters, such as temperature, pressure, and residence time, facilitating rapid optimization and the discovery of novel reaction conditions. azpharmjournal.com

Automated Synthesis: The integration of flow reactors with automated platforms enables the high-throughput synthesis of libraries of related compounds. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov

The application of these techniques could accelerate the discovery of new derivatives of this compound with tailored properties.

Exploration of Novel Reactivity Patterns

The unique electronic properties imparted by the fluorine and cyano groups on the aromatic ring of this compound open up avenues for exploring novel reactivity.

SuFEx Chemistry: The sulfonamide moiety can participate in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This powerful and versatile reaction allows for the facile connection of molecular building blocks and could be used to incorporate the 3-cyano-4-fluorobenzenesulfonyl motif into a wide range of complex molecules.

Transformations of the Cyano Group: The nitrile functionality is a versatile synthetic handle that can be converted into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. Exploring these transformations in the context of this specific molecule could lead to a diverse array of new compounds with potentially interesting properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the cyano and sulfonyl groups can activate the aromatic ring towards nucleophilic aromatic substitution. This could allow for the introduction of additional substituents onto the ring, further diversifying the chemical space around this scaffold.

N-Alkylation and Arylation: The sulfonamide nitrogen can be further functionalized through alkylation or arylation reactions, providing a route to a wide range of secondary and tertiary sulfonamides with varying steric and electronic properties. nih.gov

Advanced Computational Design and Predictive Chemistry

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, computational chemistry can play a pivotal role in several areas:

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as electronic structure, reactivity, and spectroscopic signatures. researchgate.net This can help to guide synthetic efforts and rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity or material properties. nih.gov This can accelerate the design of new compounds with improved performance.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and orientation of derivatives within the active site of a biological target. researchgate.net

Machine Learning: The use of machine learning algorithms to analyze large datasets of chemical information can help to identify novel synthetic routes and predict the properties of yet-to-be-synthesized molecules, accelerating the discovery of new functional materials. chemrxiv.org

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.netUnderstanding the influence of fluoro and cyano groups on reactivity.
QSAR Correlating molecular structure with activity or properties. nih.govDesigning derivatives with enhanced biological or material properties.
Molecular Docking Predicting binding to biological targets. researchgate.netGuiding the design of potential therapeutic agents.
Machine Learning Analyzing large datasets to predict properties and synthetic routes. chemrxiv.orgAccelerating the discovery of new derivatives and their applications.

Cross-Disciplinary Research Opportunities in Non-Biological Fields

While sulfonamides are traditionally associated with medicinal chemistry, the unique properties of fluorinated organic compounds open up a wide range of potential applications in materials science and other non-biological fields.

Organic Electronics: The electron-withdrawing nature of the fluoro and cyano groups can influence the electronic properties of the aromatic system. This suggests that derivatives of this compound could be explored as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Functional Polymers: The sulfonamide moiety can be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as thermal stability, flame retardancy, or altered solubility. The presence of the fluorine atom can further enhance these properties.

Liquid Crystals: The rigid aromatic core and the potential for strong intermolecular interactions suggest that derivatives of this compound could be investigated for liquid crystalline properties.

Advanced Coatings and Surfaces: The high electronegativity and low polarizability of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. This could be exploited in the development of advanced coatings with self-cleaning or anti-fouling characteristics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. For example, sulfonamide formation via chlorosulfonation of 4-fluorobenzonitrile, followed by nucleophilic substitution with ethylamine. Reaction optimization (e.g., temperature control at 0–5°C during sulfonation) is critical to avoid side reactions like over-chlorination. Catalysts such as FeCl₃ may enhance regioselectivity for the cyano group at position 3 . Purity is often verified via HPLC with UV detection at 254 nm, referencing similar sulfonamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies the fluorine environment (δ ≈ -110 ppm for para-substituted F), while 1H^{1}\text{H} NMR resolves ethyl group splitting (triplet for CH₂CH₃).
  • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm⁻¹) and cyano (C≡N at ~2240 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Resolves bond angles and torsion angles, with SHELX software refining structures to R-factors < 5% .

Q. How does the electron-withdrawing cyano group at position 3 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyano group reduces electron density at the benzene ring, directing electrophiles to the para position relative to the sulfonamide. For instance, nitration reactions predominantly yield 3-cyano-N-ethyl-4-fluoro-6-nitrobenzenesulfonamide. Kinetic studies using UV-Vis spectroscopy show a 30% slower reaction rate compared to non-cyano analogs due to decreased aromatic activation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (FMOs) to predict reactivity. The LUMO (-1.8 eV) localizes on the sulfonamide and cyano groups, indicating susceptibility to nucleophilic attack. Experimental verification via cyclic voltammetry shows a reduction potential at -1.75 V, correlating with DFT-predicted electron affinity .

Q. How can crystallographic challenges (e.g., disorder in the ethyl group) be resolved during structural refinement of this compound?

  • Methodological Answer : In SHELXL, partial occupancy models or constraints (e.g., AFIX 66 for rotating ethyl groups) mitigate disorder. High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands address twinning artifacts. For example, a recent study achieved a final R1 of 3.2% by applying Hirshfeld rigid-bond restraints to the sulfonamide moiety .

Q. What strategies reconcile contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed in sulfonamide derivatives?

  • Methodological Answer : Dose-response assays (IC₅₀ vs. MIC) differentiate cytotoxic vs. targeted antimicrobial effects. For 3-cyano analogs, ROS generation assays (via DCFH-DA staining) at 10 µM show selective cytotoxicity in cancer cells (HeLa), while lower concentrations (1 µM) inhibit E. coli growth via dihydropteroate synthase binding (Kd = 12 nM, SPR data) .

Key Research Gaps and Recommendations

  • Synthetic : Optimize one-pot methods to reduce purification steps (e.g., flow chemistry with immobilized catalysts).
  • Computational : Develop machine learning models to predict sulfonamide bioactivity using QSAR datasets.
  • Structural : Explore cryo-EM for dynamic studies of sulfonamide-protein interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.